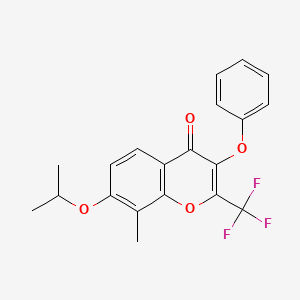

7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by distinct substituents at positions 2, 3, 7, and 8 of the benzopyrone core. Key structural features include:

- Position 2: A trifluoromethyl (-CF₃) group, which imparts electron-withdrawing effects and enhances metabolic stability .

- Position 7: An isopropoxy (-OCH(CH₃)₂) moiety, balancing lipophilicity and steric bulk.

- Position 8: A methyl (-CH₃) group, contributing to steric stabilization.

The compound’s molecular formula is C₂₀H₁₇F₃O₄, with a molecular weight of 408.34 g/mol (calculated).

Properties

CAS No. |

303095-14-9 |

|---|---|

Molecular Formula |

C20H17F3O4 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

8-methyl-3-phenoxy-7-propan-2-yloxy-2-(trifluoromethyl)chromen-4-one |

InChI |

InChI=1S/C20H17F3O4/c1-11(2)25-15-10-9-14-16(24)18(26-13-7-5-4-6-8-13)19(20(21,22)23)27-17(14)12(15)3/h4-11H,1-3H3 |

InChI Key |

KCTPLWJZZJBYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: Phenol derivatives, trifluoromethyl ketones, and isopropyl alcohol.

Reaction Steps:

Reaction Conditions: These reactions typically require catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to scale up the process. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: To form corresponding oxides or hydroxyl derivatives.

Reduction: To reduce functional groups such as carbonyls or double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the phenoxy or isopropoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halides, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the chromone family exhibit a wide range of biological activities. The specific biological activity of 7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is still under investigation but may align with established properties of similar compounds:

- Antioxidant Activity : Chromones are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, similar to other chromone derivatives.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a candidate for further development in medicinal chemistry:

| Application Area | Description |

|---|---|

| Anticancer Agents | Investigated for its ability to inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms like apoptosis induction and cell cycle arrest. |

| Anti-inflammatory Agents | Potentially useful in reducing inflammation due to its structural similarities with known anti-inflammatory compounds. |

| Antioxidants | May serve as a protective agent against oxidative damage in various biological systems. |

Case Studies and Research Findings

Several studies have explored the effects of similar chromone derivatives, providing insights into potential applications for this compound:

- Cytotoxicity Studies : Research has shown that structurally related compounds exhibit significant cytotoxicity against human cancer cell lines. For instance, derivatives with similar trifluoromethyl substitutions demonstrated IC50 values in the low micromolar range against various cancers .

- Mechanistic Insights : Studies highlight the role of chromone derivatives in disrupting microtubule dynamics, which is crucial for cell division. This mechanism is particularly relevant for developing new anticancer therapies .

- Structure–Activity Relationships (SAR) : Ongoing research into SAR has identified key structural features that enhance biological activity, guiding the design of new derivatives with improved efficacy .

Mechanism of Action

The mechanism of action of 7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymatic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares the target compound with key analogues:

*logP values estimated using fragment-based methods.

Key Observations:

Crystallographic and Structural Insights

- : The analogue 2-(4-methylphenyl)-7-isobutoxy-4H-chromen-4-one exhibits near-planar chromen rings with π-π stacking (interplanar distance: 3.5 Å). Intramolecular C–H···O interactions stabilize the crystal lattice, suggesting similar packing behavior in the target compound .

- : The methoxy-substituted analogue lacks phenoxy at position 3, reducing opportunities for hydrogen bonding compared to the target compound .

Biological Activity

7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS Number: 303095-14-9) is a synthetic compound belonging to the chromone class, specifically 4H-chromenes. This compound is characterized by a benzopyran structure with various substituents that enhance its chemical properties and biological activities. The presence of functional groups such as isopropoxy, trifluoromethyl, and phenoxy suggests potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is . The trifluoromethyl group is known to influence the electronic properties of the compound, making it more electrophilic. This modification can enhance its interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 303095-14-9 |

| Chemical Class | Chromones (4H-chromenes) |

Case Studies and Research Findings

- Inhibition of Cholinesterases : Research on similar chromone derivatives has shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease. For example, compounds with trifluoromethyl groups exhibited enhanced binding affinity due to hydrogen bonding interactions with enzyme residues .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies on structurally related compounds have revealed significant cytotoxic effects against breast cancer (MCF-7) and other cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity .

- Molecular Docking Studies : Computational studies have suggested that the trifluoromethyl group may facilitate stronger interactions with target proteins, enhancing the biological activity of chromone derivatives .

Safety and Environmental Impact

The compound is noted for its potential environmental hazards, particularly concerning aquatic life. It is classified under regulations indicating that it may cause long-lasting harmful effects in aquatic ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.